molecular formula C29H24N2OS B2880202 N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-55-1

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2880202
CAS No.: 850916-55-1
M. Wt: 448.58
InChI Key: OVFZCQWPNYZJHS-UHFFFAOYSA-N
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Description

N-{2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound featuring a biphenyl carboxamide core linked to a 2-phenylindole moiety via a sulfanyl ethyl spacer. This structure combines hydrophobic aromatic systems (biphenyl and indole) with a thioether bridge, which may enhance metabolic stability and modulate receptor binding.

Properties

IUPAC Name

4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2OS/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)30-19-20-33-28-25-13-7-8-14-26(25)31-27(28)23-11-5-2-6-12-23/h1-18,31H,19-20H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZCQWPNYZJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the reaction of 2-phenyl-1H-indole-3-thiol with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with enzymes and proteins involved in viral replication, exhibiting antiviral activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Hydrophobic substituents (e.g., cyclooctyl, thiazole) enhance membrane permeability and target engagement.
  • Electron-Withdrawing Groups : Fluorine or sulfamoyl groups (e.g., in and ) improve metabolic stability and enzyme affinity .

Indole-Containing Analogs

The target compound’s indole moiety is shared with several bioactive analogs:

Compound Name Structural Features Synthesis & Activity Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Fluorinated biphenyl, indole-ethyl linker Synthesized via amide coupling; potential NSAID derivative
N-[2-(1H-Indol-3-yl)ethyl]-N-methylbiphenyl-4-carboxamide Methylated amide nitrogen Molecular weight: 354.45; LogP: ~4.0 (estimated)
N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-[1,1'-biphenyl]-4-carboxamide Piperidinyl spacer Unspecified activity (structural diversity)

Key Observations :

  • Linker Flexibility : Ethyl or piperidinyl spacers between indole and biphenyl groups influence conformational flexibility and receptor interactions. Methylation of the amide nitrogen () may reduce polarity, enhancing CNS penetration .
  • Fluorine Substitution : The fluoro-biphenyl analog in was synthesized via dicyclohexylcarbodiimide (DCC)-mediated coupling, suggesting a generalizable route for similar compounds .

Sulfur-Containing Derivatives

The sulfanyl ethyl bridge in the target compound distinguishes it from oxygen or methylene-linked analogs:

Compound Name Linker Type Potential Advantages Reference
Target Compound Sulfanyl ethyl (-S-CH2-CH2-) Improved oxidative stability vs. thioether N/A
N-(2-Phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide Ether (-O-) linker Reduced metabolic lability
N-(2-(1H-Indol-3-yl)ethyl) analogs Ethyl (-CH2-CH2-) linker Simpler synthesis, lower steric hindrance

Key Observations :

  • Sulfur vs. Oxygen : Sulfur’s larger atomic radius and polarizability may enhance binding to metal-containing enzymes (e.g., cytochrome P450) compared to oxygen .
  • Synthetic Accessibility : Thioether linkages require controlled oxidation conditions, whereas ethers are more straightforward to synthesize .

Biological Activity

N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O S
  • Molecular Weight : 364.51 g/mol
  • LogP : 4.4374
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 34.899 Ų

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • COX Inhibition : Like other indole derivatives, it may exhibit cyclooxygenase (COX) inhibition, potentially influencing inflammatory pathways. COX enzymes are critical in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain .
  • Antioxidant Activity : The compound may also demonstrate antioxidant properties, which help in mitigating oxidative stress by neutralizing free radicals. This activity is particularly relevant in protecting against cellular damage and inflammation .
  • Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This could be relevant for developing new therapeutic agents against resistant strains .

In Vitro Studies

In vitro evaluations have shown that compounds with similar structural motifs can effectively inhibit COX-2 while sparing COX-1, indicating a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like Meloxicam .

Case Studies

  • Anti-inflammatory Activity : A study exploring the anti-inflammatory properties of similar indole-based compounds demonstrated significant reductions in inflammatory markers in cell cultures treated with these compounds .
  • Anticancer Potential : Another case study highlighted the anticancer effects of related indole derivatives, showcasing their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .

Data Tables

Biological ActivityMechanismReference
COX InhibitionSelective inhibition of COX-2
AntioxidantScavenging free radicals
AntimicrobialActivity against bacteria and fungi
AnticancerInduction of apoptosis in cancer cells

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